N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE
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Overview
Description
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the furan and oxazole precursors. One common method involves the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the methyl group at the 3-position. This is followed by the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The oxazole ring can be reduced under specific conditions to form dihydrooxazoles.
Substitution: The methyl groups on the furan and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furans, oxazoles, and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The furan and oxazole rings play a crucial role in its binding affinity and specificity. The carboxamide group can form hydrogen bonds with target molecules, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with similar furan ring structure but lacks the oxazole and carboxamide groups.
5-Methyl-1,2-oxazole-4-carboxamide: Contains the oxazole and carboxamide groups but lacks the furan ring.
N-[(2,5-Dimethylfuran-3-yl)methyl]-2-ethoxy-1-naphthamide: A structurally related compound with additional functional groups.
Uniqueness
N-[(2,5-DIMETHYLFURAN-3-YL)METHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to the combination of the furan and oxazole rings with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-7-4-10(8(2)16-7)5-13-12(15)11-6-14-17-9(11)3/h4,6H,5H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJWBUGLJULWHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2=C(ON=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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